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Compound of Interest

Compound Name: 2-lodophenyl acetate

Cat. No.: B1329851

An In-depth Technical Guide to 2-lodophenyl acetate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-lodophenyl acetate, a valuable
reagent and building block in organic synthesis and medicinal chemistry. This document details
its chemical structure, properties, synthesis, and key applications, with a focus on its role in the
development of novel therapeutics.

Core Data Summary

CAS Number: 32865-61-5[1][2]

Structure:

Molecular Formula: CsH7102[1][2]

Molecular Weight: 262.04 g/mol [1][2]

SMILES: CC(=0)0C1=CC=CC=C1I[3]

InChl Key: SNIVHZRVLQLTLY-UHFFFAOYSA-NI[2]

Physicochemical and Spectroscopic Data

Quantitative data for 2-lodophenyl acetate is summarized below. Due to limited direct
experimental data for this specific compound, some properties are estimated based on closely
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related analogs such as 2-iodophenylacetic acid and other phenyl acetate derivatives.
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Property

Value

Notes

Physical State

Solid[2]

Melting Point

Not available

For comparison, the related
compound 2-iodophenylacetic
acid has a melting point of
116-119 °C.

Boiling Point

Not available

The related compound methyl
2-(2-iodophenyl)acetate has a
boiling point of 114 °C at 1.5
Torr.[4]

Solubility

Not available

Expected to be soluble in
common organic solvents like
dichloromethane, ethyl
acetate, and acetone. The
related ethyl 2-(4-
iodophenyl)acetate is poorly

soluble in water.[5]

1H-NMR

Predicted shifts (CDCIs): 7.9
(dd), 7.4 (td), 7.1 (td), 7.0 (dd),
2.3 (s) ppm.

These are estimated values.
The aromatic protons would
show characteristic splitting
patterns. The methyl protons of
the acetate group would

appear as a singlet.

BC-NMR

Predicted shifts (CDCIs): 169
(C=0), 150 (C-0), 139 (C-I),
129, 127, 124, 95, 21 (CHs)

ppm.

These are estimated values.
The carbonyl carbon and the
carbons attached to iodine and
oxygen would be the most
deshielded.

IR Spectroscopy

Predicted peaks: ~3050 (Ar C-
H), ~1760 (C=0, ester), ~1200
(C-O)cm™1,

The most prominent peaks
would be the strong carbonyl
stretch of the ester and the C-
O stretch.
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The mass spectrum would also

show characteristic
Molecular lon (M*): m/z )
Mass Spectrometry 262.95[3] fragmentation patterns,
' including the loss of the acetyl

group.

Experimental Protocols
Synthesis of 2-lodophenyl acetate from 2-lodophenol

This protocol describes a standard esterification procedure for the synthesis of 2-lodophenyl
acetate from 2-iodophenol.

Materials:

e 2-lodophenol

e Acetic anhydride

o Pyridine or triethylamine (as a base)

¢ Dichloromethane (or other suitable aprotic solvent)
e Saturated aqueous sodium bicarbonate solution
e Anhydrous magnesium sulfate or sodium sulfate
 Stir plate and magnetic stir bar

e Round-bottom flask

o Separatory funnel

e Rotary evaporator

Procedure:
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e Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-iodophenol (1.0 eq) in
dichloromethane.

» Addition of Reagents: To the stirred solution, add pyridine (1.2 eq) followed by the slow,
dropwise addition of acetic anhydride (1.1 eq). The reaction is typically exothermic.

e Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the
reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (2-
iodophenol) is consumed.

o Workup: Upon completion, dilute the reaction mixture with dichloromethane. Transfer the
mixture to a separatory funnel and wash sequentially with saturated aqueous sodium
bicarbonate solution to neutralize any excess acid, followed by water and brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary
evaporator to yield the crude product.

 Purification: The crude 2-lodophenyl acetate can be purified by column chromatography on
silica gel or by recrystallization to obtain the final product.

Applications in Drug Discovery and Organic
Synthesis

Aryl halides, such as 2-lodophenyl acetate, are pivotal intermediates in modern synthetic
chemistry, particularly in the construction of complex molecular architectures relevant to drug
discovery.

Palladium-Catalyzed Cross-Coupling Reactions

2-lodophenyl acetate is an excellent substrate for a variety of palladium-catalyzed cross-
coupling reactions, including the Heck, Suzuki, and Sonogashira reactions.[6][7] These
reactions are fundamental in C-C bond formation, allowing for the synthesis of substituted
aromatic compounds. The iodine substituent is highly reactive in the oxidative addition step of
the catalytic cycle, making it a preferred halide for these transformations.
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Role in Medicinal Chemistry

The iodophenyl moiety is a valuable component in medicinal chemistry. The iodine atom can
act as a halogen bond donor, a specific and directional non-covalent interaction that can
enhance binding affinity and selectivity of a ligand to its biological target. This principle is
increasingly utilized in rational drug design.

Furthermore, iodophenyl-containing compounds have been investigated as inhibitors of various
signaling pathways implicated in diseases such as cancer. One of the most critical is the Ras-
Raf-MEK-ERK pathway.

Signaling Pathways and Experimental Workflows
The Ras-Raf-MEK-ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a key signaling cascade that regulates cell proliferation,
differentiation, and survival.[8] Dysregulation of this pathway is a common feature in many
human cancers. The pathway is initiated by the activation of the Ras GTPase, which then
activates the Raf kinases, followed by MEK and ERK. Activated ERK translocates to the
nucleus to regulate gene expression.
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Caption: The Ras-Raf-MEK-ERK signaling pathway and a point of potential inhibition.
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Experimental Workflow: Aryl Halide in Drug Discovery

The general workflow for utilizing an aryl halide like 2-lodophenyl acetate in a drug discovery
program involves iterative cycles of design, synthesis, and biological testing. A key step is often

a cross-coupling reaction to generate a library of diverse analogs.
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Caption: A generalized workflow for drug discovery utilizing aryl halides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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